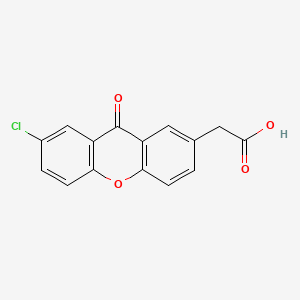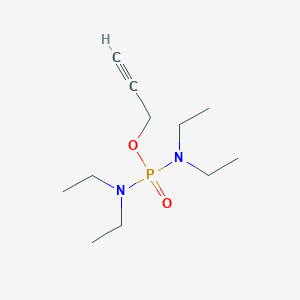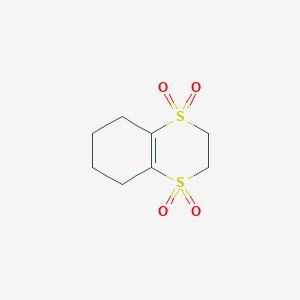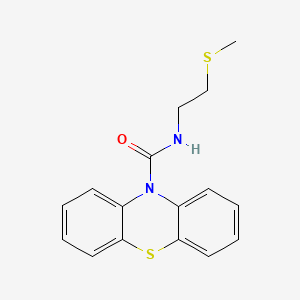
Xanthene-2-acetic acid, 7-chloro-9-oxo-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Xanthene-2-acetic acid, 7-chloro-9-oxo- is a derivative of xanthene, a class of organic compounds known for their diverse biological and pharmacological activities. The compound features a xanthene core with a carboxylic acid group at the 2-position, a chlorine atom at the 7-position, and a ketone group at the 9-position. This unique structure imparts specific chemical and biological properties to the compound, making it a subject of interest in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of xanthene derivatives, including Xanthene-2-acetic acid, 7-chloro-9-oxo-, typically involves several key steps. One common method is the reaction of polyphenols with salicylic acids in the presence of acetic anhydride as a dehydrating agent . Another approach involves the use of zinc chloride and phosphoryl chloride to improve yields and reduce reaction times . Additionally, microwave heating has been employed to enhance the efficiency of these reactions .
Industrial Production Methods
Industrial production of xanthene derivatives often utilizes catalytic processes to streamline synthesis. For example, copper-catalyzed tandem reactions have been used to produce xanthene derivatives efficiently . These methods are designed to be scalable and cost-effective, making them suitable for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
Xanthene-2-acetic acid, 7-chloro-9-oxo- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chlorine atom at the 7-position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used to replace the chlorine atom under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
Xanthene-2-acetic acid, 7-chloro-9-oxo- has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of Xanthene-2-acetic acid, 7-chloro-9-oxo- involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes, disrupt cellular processes, and induce apoptosis in cancer cells . These effects are mediated through its ability to bind to and modify the activity of target proteins and enzymes.
Comparación Con Compuestos Similares
Similar Compounds
Xanthone: A parent compound with a similar structure but lacking the acetic acid and chlorine substituents.
5,6-Dimethylxanthone-4-acetic acid (DMXAA): A derivative with notable anticancer properties.
Thioxanthone: A sulfur-containing analogue with unique photophysical properties.
Uniqueness
Xanthene-2-acetic acid, 7-chloro-9-oxo- is unique due to its specific substituents, which confer distinct chemical and biological properties
Propiedades
Número CAS |
51925-02-1 |
|---|---|
Fórmula molecular |
C15H9ClO4 |
Peso molecular |
288.68 g/mol |
Nombre IUPAC |
2-(7-chloro-9-oxoxanthen-2-yl)acetic acid |
InChI |
InChI=1S/C15H9ClO4/c16-9-2-4-13-11(7-9)15(19)10-5-8(6-14(17)18)1-3-12(10)20-13/h1-5,7H,6H2,(H,17,18) |
Clave InChI |
OOGGEKXXAQOQEW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=C1CC(=O)O)C(=O)C3=C(O2)C=CC(=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![Cyclopent[e]-1,3-oxazine-2,4(3H,5H)-dione, 3-dodecyl-6,7-dihydro-](/img/structure/B14641080.png)


![3-(Ethyl{4-[(E)-(2-nitrophenyl)diazenyl]phenyl}amino)propanenitrile](/img/structure/B14641092.png)
![1H-Pyrrolo[3,4-c]pyridine-1,3(2H)-dione, 7-hydroxy-2,6-diphenyl-](/img/structure/B14641098.png)
![[2-[Amino(phenyl)methyl]-4-chlorophenyl]methanol;hydrochloride](/img/structure/B14641101.png)
![Bis[chloro(difluoro)methyl]diselane](/img/structure/B14641115.png)



